molecular formula C15H8F12N4O3 B11083804 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol

4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol

Cat. No.: B11083804
M. Wt: 520.23 g/mol
InChI Key: GKKFAFWKRUGVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and a triazine ring, which contribute to its stability and reactivity. It is widely used in various industrial and scientific applications due to its ability to undergo multiple chemical reactions and its potential as a building block for more complex molecules.

Preparation Methods

The synthesis of 4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL typically involves multiple steps and the use of various reagents. One common method involves the reaction of 4-amino phenol with 4,6-bis(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL can undergo various chemical reactions, including:

Scientific Research Applications

4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL involves its interaction with various molecular targets. The trifluoromethyl groups and the triazine ring contribute to its ability to form stable complexes with metal ions and other molecules. This compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its interactions with biological molecules can lead to changes in enzyme activity and protein function .

Comparison with Similar Compounds

4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL is unique due to its specific combination of trifluoromethyl groups and a triazine ring. Similar compounds include:

Properties

Molecular Formula

C15H8F12N4O3

Molecular Weight

520.23 g/mol

IUPAC Name

4-[[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C15H8F12N4O3/c16-12(17,18)7(13(19,20)21)33-10-29-9(28-5-1-3-6(32)4-2-5)30-11(31-10)34-8(14(22,23)24)15(25,26)27/h1-4,7-8,32H,(H,28,29,30,31)

InChI Key

GKKFAFWKRUGVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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